

An In-depth Technical Guide to 4-Nitrobenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzophenone**

Cat. No.: **B109985**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Nitrobenzophenone**, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines various synthetic methodologies with explicit experimental protocols, and explores its applications in research and industry. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's chemistry and utility.

Introduction

4-Nitrobenzophenone, with the chemical formula $C_{13}H_9NO_3$, is an aromatic ketone featuring a benzophenone core substituted with a nitro group at the para position of one phenyl ring.[1][2] This substitution significantly influences the molecule's reactivity and electronic properties, making it a versatile building block in the synthesis of various organic compounds.[2] It typically appears as a white to light yellow or green crystalline powder.[2] Its primary applications are as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Notably, it is used in the quantitative structure-activity relationship (QSAR) analysis of benzophenone

derivatives as potential antimalarial agents.[\[3\]](#) Additionally, its photochemical activity makes it useful as a photoinitiator in polymer chemistry.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

The intrinsic properties of **4-Nitrobenzophenone** are crucial for its handling, characterization, and application in synthetic chemistry. The following tables summarize its key physical and spectroscopic data.

Table 1: Physicochemical Properties of **4-Nitrobenzophenone**

Property	Value	Reference(s)
CAS Number	1144-74-7	[3]
Molecular Formula	$C_{13}H_9NO_3$	[2]
Molecular Weight	227.22 g/mol	[2]
Appearance	White to light yellow or green crystalline powder	[2]
Melting Point	136-138 °C	[3]
Boiling Point	368.92°C (estimate)	[3]
Density	1.4060 g/cm ³ (estimate)	[3]
Solubility	Moderately soluble in ethanol and acetone; poorly soluble in water.	[1] [2]

Table 2: Spectroscopic Data of **4-Nitrobenzophenone**

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹ H NMR	Spectra available for viewing	[4]
¹³ C NMR	Spectra available for viewing	[4] [5]
Infrared (IR)	Spectra available for viewing	[4] [6]
Mass Spectrometry (MS)	Spectra available for viewing	[4] [7]

Synthesis of 4-Nitrobenzophenone: Experimental Protocols

The synthesis of **4-Nitrobenzophenone** can be achieved through several methods. The most common and historically significant is the Friedel-Crafts acylation. Other notable methods include the oxidation of 4-nitrodiphenylmethane and a more recent approach starting from 4-chloronitrobenzene.

Friedel-Crafts Acylation of Benzene with 4-Nitrobenzoyl Chloride

This is a classic and widely used method for preparing **4-Nitrobenzophenone**. It involves the electrophilic aromatic substitution of benzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

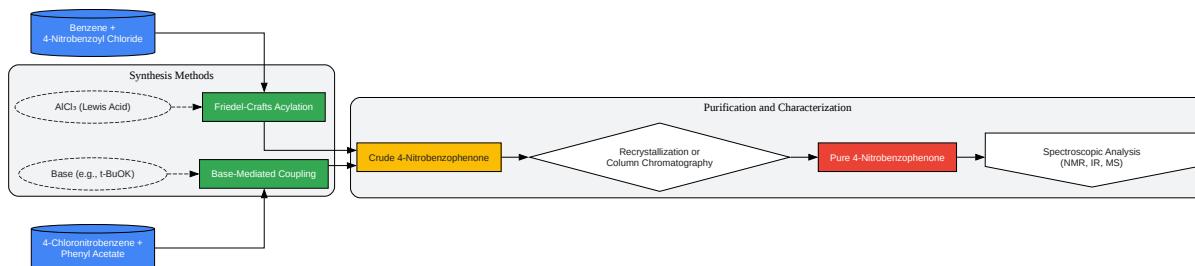
Experimental Protocol:

- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both reactant and solvent). The flask is cooled in an ice-water bath.
- Addition of Acylating Agent: 4-Nitrobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous benzene and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas is evolved.
- Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane or a similar organic solvent. The combined organic layers are washed sequentially with water, 2M sodium hydroxide solution, and finally with brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol to yield **4-Nitrobenzophenone** as a crystalline solid.

Synthesis from 4-Chloronitrobenzene and an Aryl Acetate

A more recent method involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base.^[8] This method avoids the use of strong Lewis acids.^[8]


Experimental Protocol:

- Reaction Setup: In a round-bottom flask, 4-chloronitrobenzene (1.0 equivalent) and phenyl acetate (1.5 equivalents) are dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
- Addition of Base: A base, such as potassium tert-butoxide (2.0 equivalents), is added to the solution.
- Reaction: The reaction mixture is stirred in an air atmosphere at a temperature between 25-80 °C for 8-24 hours.^[8] The reaction progress is monitored by TLC.

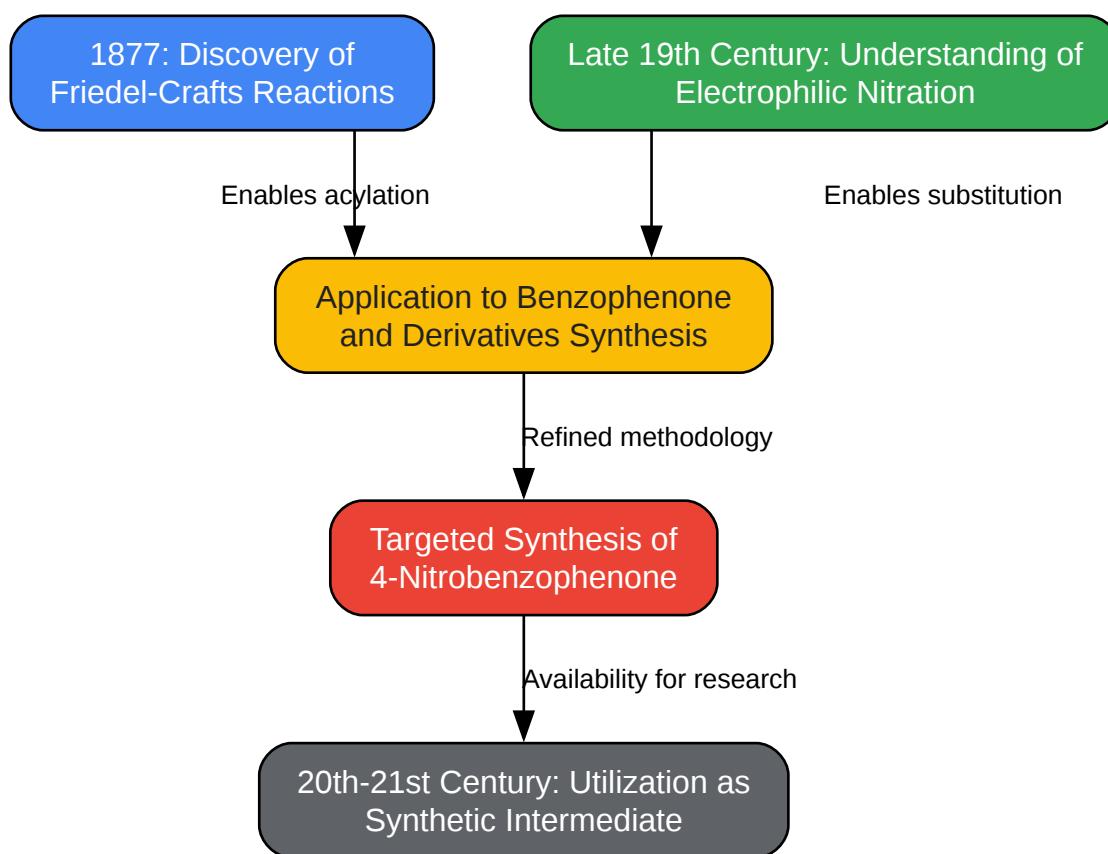
- Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the relationships between different synthetic approaches and the overall process of obtaining and characterizing **4-Nitrobenzophenone**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Comparative workflow of two primary synthesis routes for **4-Nitrobenzophenone**.


Historical Context and Discovery

The discovery of **4-Nitrobenzophenone** is intrinsically linked to the development of the Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877. This new method

of forming carbon-carbon bonds to an aromatic ring revolutionized organic synthesis. The acylation variant of this reaction, which produces ketones, became a standard method for the preparation of compounds like benzophenone.

The synthesis of nitro-substituted benzophenones, including the 4-nitro isomer, would have followed the establishment of electrophilic aromatic substitution reactions, specifically nitration and Friedel-Crafts acylation, as reliable synthetic tools in the late 19th and early 20th centuries. While a singular "discovery" paper for **4-Nitrobenzophenone** is not readily apparent in the historical literature, its preparation is a logical extension of these foundational reactions. The nitration of benzophenone itself typically yields the 3-nitro isomer as the major product due to the meta-directing effect of the carbonyl group.^[9] Therefore, the targeted synthesis of **4-Nitrobenzophenone** is more efficiently achieved via the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride, a method that ensures the desired regiochemistry.

The timeline below illustrates the logical progression of chemical discoveries that enabled the synthesis and study of **4-Nitrobenzophenone**.

[Click to download full resolution via product page](#)

Caption: Logical timeline for the development of **4-Nitrobenzophenone** synthesis.

Conclusion

4-Nitrobenzophenone is a compound of significant utility in synthetic organic chemistry. Its preparation, primarily through the robust Friedel-Crafts acylation, is well-established, and its physicochemical properties are thoroughly characterized. The presence of both a reactive ketone and a modifiable nitro group provides multiple avenues for further chemical transformations, securing its role as a valuable intermediate for researchers in materials science, dye chemistry, and drug development. This guide has provided the core technical information required for the informed handling, synthesis, and application of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Nitrobenzophenone - SRIRAMCHEM [sriramchem.com]
- 3. 4-Nitrobenzophenone One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 4-Nitrobenzophenone(1144-74-7) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Nitrobenzoic acid(62-23-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Method for preparing 4-nitrobenzophenone type compound (2018) | Jiang-Sheng Li [scispace.com]
- 9. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrobenzophenone: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b109985#discovery-and-history-of-4-nitrobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com